molecular formula C7H15NO B2448508 3,3-dimethyloxan-4-amine CAS No. 1357396-54-3

3,3-dimethyloxan-4-amine

Cat. No.: B2448508
CAS No.: 1357396-54-3
M. Wt: 129.203
InChI Key: JGWGGKYRXGDOMC-UHFFFAOYSA-N
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Description

3,3-Dimethyloxan-4-amine is an organic compound with the molecular formula C7H15NO . This amine is part of the oxane (tetrahydropyran) family, characterized by a oxygen-containing six-membered ring. As a building block in organic synthesis, it is a valuable intermediate for researchers in medicinal chemistry and drug discovery. The primary applications and specific mechanism of action for this compound are areas of active research and are not fully documented in public sources. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWGGKYRXGDOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357396-54-3
Record name 3,3-dimethyloxan-4-amine
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Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyloxan 4 Amine Analogs

Reactivity of the Amine Functionality in Oxane Systems

The amine group is a cornerstone of organic chemistry, acting as a base, a nucleophile, and a directing group. Within the constrained environment of an oxane ring, and flanked by a gem-dimethyl substitution, the reactivity of the amine in 3,3-dimethyloxan-4-amine analogs is subject to both electronic and steric influences.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the amine functionality allows it to act as a potent nucleophile, capable of forming new carbon-nitrogen bonds. byjus.commasterorganicchemistry.com This reactivity is fundamental to the synthesis of more complex molecular architectures. In analogs of this compound, the amine group can participate in a range of nucleophilic substitution and addition reactions.

The lone pair on the nitrogen atom makes amines effective nucleophiles. savemyexams.com Consequently, they can react with various electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org For instance, the reaction with alkyl halides proceeds via an SN2 mechanism to yield N-alkylated products. libretexts.orgchemguide.co.uk Similarly, acylation with acid chlorides or anhydrides readily forms amides. libretexts.org

The nucleophilicity of cyclic amines can be influenced by ring size and conformation. For example, the C-N-C bond angle and the degree of pyramidalization at the nitrogen center can affect the availability of the lone pair for reaction. reddit.com While primary amines are highly nucleophilic, their reactivity can sometimes lead to multiple alkylations, a challenge that can be managed by using a large excess of the amine. libretexts.orgchemguide.co.uk The steric hindrance imposed by the gem-dimethyl group at the C3 position in this compound analogs is expected to modulate this reactivity, potentially favoring mono-alkylation or directing the approach of the electrophile.

Table 1: Representative Nucleophilic Reactions of Amine Functionality
Reaction TypeElectrophileProductGeneral Conditions
Alkylation (SN2)Alkyl Halide (R-X)Secondary/Tertiary AmineOften requires excess amine or a non-nucleophilic base
AcylationAcid Chloride (RCOCl)AmideTypically run with a base like pyridine (B92270) or NaOH to neutralize HCl libretexts.org
Reductive AminationAldehyde/KetoneSubstituted AmineTwo-step process involving imine/enamine formation followed by reduction (e.g., with NaBH3CN) youtube.com
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl CompoundConjugate addition of the amine to an activated alkene

Electrophilic Interactions

While the amine group is primarily nucleophilic, it is also subject to electrophilic attack, most commonly protonation by acids to form ammonium (B1175870) salts. mnstate.edu The basicity of the amine is a key factor, which in cyclic systems is influenced by the hybridization of the nitrogen's lone pair orbital. libretexts.org For saturated heterocyclic amines like oxane derivatives, the nitrogen is sp³-hybridized, and its lone pair is readily available for protonation. libretexts.org

Beyond simple acid-base chemistry, the nitrogen atom can be targeted by other electrophiles. Electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source, such as those derived from hydroxylamines or oxaziridines, to form a C-N bond. wikipedia.org In the context of heterocyclic amines like pyridine, which are less nucleophilic due to the lone pair's involvement in the aromatic system, electrophilic substitution occurs on the ring carbons. openstax.org However, for saturated systems like this compound, direct electrophilic attack on the ring carbons is less common. Instead, reactions involving the amine functionality itself, such as the formation of N-haloamines or reactions with other nitrogen electrophiles, are more plausible.

Ring-Opening and Skeletal Diversification of Oxane Amine Derivatives

The inherent stability of the six-membered oxane ring can be overcome under specific reaction conditions, leading to ring-opening or skeletal rearrangements. These transformations are valuable for converting simple cyclic precursors into diverse and structurally complex acyclic or alternative cyclic systems.

Oxidative C-N and C-C Bond Cleavage

Oxidative cleavage of C-N and C-C bonds represents a powerful strategy for the deconstruction and functionalization of cyclic molecules. researchgate.netrsc.org In cyclic amines, oxidative C-N bond cleavage can be achieved under metal-free conditions, for instance, using reagents like tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) to yield acyclic amino acid derivatives. researchgate.netsciprofiles.com Such reactions often proceed through the formation of an N-haloamine intermediate, followed by a fragmentation process.

The cleavage of robust C-C bonds is more challenging but can be facilitated by strategic placement of functional groups or the use of potent catalysts. nih.govnih.gov In ketones, for example, cuprous oxide can catalyze the oxidative cleavage of a C-C bond for C-N bond formation in the presence of an amine and molecular oxygen. nih.gov For analogs of this compound, the presence of the heteroatom (oxygen) and the amine group can activate adjacent C-C bonds toward oxidative cleavage. Transition metal catalysts, including those based on copper, iron, and ruthenium, have been employed for such transformations in various systems. nih.govacs.org These reactions provide a route to valuable acyclic molecules with multiple functional groups, originating from a simple cyclic precursor. rsc.orgmasterorganicchemistry.com

Table 2: Selected Methods for Oxidative Bond Cleavage in Cyclic Systems
Bond CleavedReagent/Catalyst SystemSubstrate TypeTypical Product
C-NTetramethylammonium hypochlorite (TMAOCl)Cyclic Amines researchgate.netsciprofiles.comN-Cl-ω-amino acids researchgate.netsciprofiles.com
C-NPhotoredox/Lewis Acid CatalysisN-Benzoyl Pyrrolidines nih.govRing-opened radical intermediate nih.gov
C-CCuprous Oxide (Cu₂O) / O₂Ketones and Amines nih.govCyclic Imides nih.gov
C-CPotassium Permanganate (KMnO₄)Alkenes, 1,2-Diols masterorganicchemistry.comCarboxylic Acids, Ketones masterorganicchemistry.com
C-CCopper Catalystsβ-Alkoxy Alcohols nih.govacs.orgAldehydes, Esters nih.govacs.org

Ring Expansion and Rearrangement Pathways

Ring expansion reactions provide a direct route to medium-sized rings, which are often challenging to synthesize via direct cyclization. For tetrahydropyran (B127337) (oxane) derivatives, ring expansion pathways have been explored. For example, a hydride or H₂-mediated ring-expansion of a tetra-substituted tetrahydrofuran (B95107) bearing an iodomethyl group has been used to synthesize tri-substituted tetrahydropyrans. acs.orgnih.gov While not involving an amine directly, this demonstrates the feasibility of expanding a related oxygen-containing ring.

More directly relevant are rearrangements involving the amine functionality. The Hofmann elimination, for instance, involves the exhaustive methylation of an amine to form a quaternary ammonium salt, which then undergoes base-induced elimination to form an alkene. youtube.comlibretexts.org In a cyclic system, this can lead to a ring-opened product. The regioselectivity of the elimination (Hofmann vs. Zaitsev) is influenced by the steric bulk of the quaternary ammonium leaving group, often favoring the less substituted alkene (Hofmann product). libretexts.org Other rearrangements, such as nitrite-catalyzed ring contraction of substituted tetrahydropyrans to form 2-acyltetrahydrofurans, highlight the diverse skeletal transformations possible for the oxane ring system. acs.orgdatapdf.com

Reaction Mechanism Elucidation

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product outcomes. For nucleophilic substitution at an alkyl halide by an amine, the reaction typically follows a bimolecular (SN2) pathway. libretexts.org

The mechanisms of oxidative cleavage reactions are often complex and can involve radical intermediates. For the cuprous oxide-catalyzed C-C bond cleavage, DFT calculations suggest the reaction is initiated by the oxidation of an α-C-H bond, with the amine promoting the reaction by lowering the activation energy of the C-C bond cleavage step. nih.gov In other systems, enzymatic C-C bond cleavage often involves the generation of a diradical system followed by coupling or rearrangement. nih.gov

Ring expansion and rearrangement reactions can proceed through various mechanistic pathways. The Hofmann elimination is a concerted E2-like process. libretexts.org In contrast, the ring contraction of tetrahydropyrans catalyzed by nitrite (B80452) involves a complex sequence initiated by the oxidation of bromide, leading to bromination of the ring and subsequent 1,2-rearrangement. datapdf.com The proposed mechanism for the copper-catalyzed oxidative cleavage of β-alkoxy alcohols involves coordination of the free hydroxyl group to the copper catalyst, followed by an oxygen-mediated cleavage to release the aldehyde product and a copper-peroxide intermediate. acs.org These examples underscore the diverse and intricate electronic reorganizations that govern the reactivity of this compound analogs.

Spectroscopic Analysis of Intermediates

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. For reactions involving this compound analogs, a combination of spectroscopic techniques is essential to gain insights into the reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of intermediates in solution. For instance, in acylation reactions of the amine functionality, proton (¹H) and carbon-¹³ (¹³C) NMR can track the formation of amide products. The appearance of a new amide proton signal in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm, and the shift of the alpha-carbon to the nitrogen in the ¹³C NMR spectrum are indicative of the reaction progress.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the case of reactions at the amine group, the disappearance of the characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new C=O stretching vibration for the newly formed amide (typically around 1630-1690 cm⁻¹) can be monitored to follow the reaction.

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental in identifying the molecular weights of reactants, intermediates, and products. In the study of acylated derivatives of similar amine-containing compounds, GC-MS has been effectively used to separate and identify different products based on their mass-to-charge ratio and fragmentation patterns nih.gov. For example, the acylation of a this compound analog with an acyl chloride would be expected to show a product with a molecular ion peak corresponding to the addition of the acyl group.

Illustrative Spectroscopic Data for a Hypothetical Acylation Reaction Intermediate:

Spectroscopic TechniqueHypothetical Intermediate: N-(3,3-dimethyloxan-4-yl)acetamideKey Observations
¹H NMR δ 7.9 (br s, 1H, NH), 3.8-3.5 (m, 4H, CH₂-O, CH-N), 2.0 (s, 3H, COCH₃), 1.2 (s, 6H, C(CH₃)₂)Appearance of a broad singlet for the amide proton and a singlet for the acetyl methyl group.
¹³C NMR δ 170.1 (C=O), 70.2 (C-O), 65.4 (C-O), 55.3 (C-N), 35.1 (C(CH₃)₂), 23.4 (COCH₃), 22.1, 21.5 (C(CH₃)₂)Downfield shift of the carbon attached to the nitrogen and the appearance of a carbonyl carbon signal.
IR (cm⁻¹) ~3280 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)Disappearance of the primary amine N-H stretches and appearance of characteristic amide bands.
Mass Spec (m/z) [M]+ = 173Molecular ion peak corresponding to the mass of the acetylated product.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states. researchgate.netzsmu.edu.uarsc.orgmdpi.commdpi.com Such studies provide a detailed, atomistic view of the reaction pathway that is often difficult to obtain through experimental methods alone.

For this compound analogs, DFT calculations can be employed to explore various potential reaction pathways. For instance, in a nucleophilic substitution reaction where the amine acts as the nucleophile, DFT can be used to model the approach of the amine to the electrophile, the formation of the transition state, and the subsequent formation of the product. The calculated activation energies for different pathways can help in predicting the most likely reaction mechanism.

Key parameters that can be calculated using DFT include:

Geometries of Reactants, Intermediates, and Transition States: Optimization of the three-dimensional structures of all species involved in the reaction.

Reaction Energetics: Calculation of the relative energies of reactants, intermediates, transition states, and products to construct a potential energy surface for the reaction.

Vibrational Frequencies: Used to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to calculate zero-point vibrational energies.

Natural Bond Orbital (NBO) Analysis: To understand the electronic structure and charge distribution in the reacting molecules.

Illustrative DFT Calculation Results for a Hypothetical Sₙ2 Reaction:

ParameterReactants (this compound + CH₃I)Transition StateProducts (N-methyl-3,3-dimethyloxan-4-amine + I⁻)
Relative Energy (kcal/mol) 0.0+22.5-15.2
Key Bond Distances (Å) N-H: 1.01, C-I: 2.14N---C: 1.85, C---I: 2.45N-C: 1.47
Imaginary Frequency (cm⁻¹) N/A-350N/A

These computational results can provide valuable insights into the feasibility of a proposed reaction mechanism and can guide the design of new experiments. The synergy between spectroscopic analysis of intermediates and computational mechanistic studies offers a powerful approach to understanding the complex chemical reactivity of this compound analogs.

Computational and Theoretical Studies of 3,3 Dimethyloxan 4 Amine

Electronic Structure Analysis

The electronic character of 3,3-dimethyloxan-4-amine is fundamental to understanding its reactivity and potential applications. Modern computational chemistry provides a suite of tools to probe the distribution of electrons within the molecule, offering insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations would be employed to determine its optimized geometry, electronic energy, and a host of other molecular properties. By solving the Kohn-Sham equations, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-31G*), one can obtain a detailed picture of the molecule's electronic ground state.

These calculations would yield crucial data points, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, vibrational frequency analysis would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and would be the target of actual DFT calculations.)

PropertyCalculated Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
C-N Bond LengthValue in Ångstroms
C-O Bond LengthValue in Ångstroms
C-C-N Bond AngleValue in Degrees

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and would be determined through quantum chemical calculations.)

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. MESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In the case of this compound, the MESP map would be expected to show a region of negative potential (typically colored red) around the lone pair of the nitrogen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the amine group and the methyl groups, suggesting potential sites for nucleophilic interaction.

Conformational Analysis and Stereochemical Considerations

Energy Landscape and Stable Conformations

The conformational landscape of this compound is expected to be dominated by chair-like conformations, which minimize angle and torsional strain. The presence of the gem-dimethyl group at the 3-position and the amine group at the 4-position will dictate the preferred orientation of these substituents to minimize steric interactions.

A systematic conformational search, followed by geometry optimization and energy calculation (using methods like DFT), would identify the most stable conformers. It is anticipated that the chair conformation with the amine group in an equatorial position would be the most stable due to the avoidance of unfavorable 1,3-diaxial interactions. The relative energies of different chair and boat conformations would be calculated to construct a detailed potential energy surface.

Table 3: Relative Energies of Postulated Stable Conformations of this compound (Note: This table presents a hypothetical energy ranking that would be the subject of computational investigation.)

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 14-NH2 (equatorial)0.00
Chair 24-NH2 (axial)Calculated Value
Twist-Boat-Calculated Value

Prediction of Stereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound will be heavily influenced by its conformational preferences. For reactions occurring at or near the stereocenter at the 4-position, the approach of a reactant will be sterically hindered by the axial or equatorial substituents.

Computational modeling of transition states for potential reactions (e.g., acylation or alkylation of the amine group) would allow for the prediction of stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict the major product of the reaction. The principles of Curtin-Hammett can be applied in conjunction with the calculated conformational energies to provide a comprehensive understanding of the reaction's stereochemical course.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and modeling potential reaction pathways. For this compound, methods like Density Functional Theory (DFT) would be employed to map the potential energy surface of its reactions. These models can identify the most likely pathways for chemical transformations, such as nucleophilic attack by the amine group or reactions involving the oxane ring. nih.govresearchgate.net

The process involves calculating the energies of reactants, products, and all intervening transition states and intermediates. nih.gov By identifying the lowest energy pathways, researchers can predict the most probable reaction products under various conditions. For instance, the reaction of the amine group with an electrophile would be modeled to understand the steric hindrance effects of the adjacent gem-dimethyl group on the reaction rate and outcome. nih.gov

A critical component of modeling reaction pathways is the identification and analysis of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, corresponding to an energy barrier that must be overcome for the reaction to proceed. researchgate.netucsb.edu For a hypothetical reaction involving this compound, such as an SN2 reaction at the nitrogen atom, computational methods like Synchronous Transit-Guided Quasi-Newton (QST2) or Nudged Elastic Band (NEB) are used to locate the precise geometry of the transition state. libretexts.orgfossee.in

Analysis of the transition state structure provides invaluable insights into the reaction mechanism. researchgate.net For example, the lengths of the forming and breaking bonds in the transition state can indicate whether the reaction is more associative or dissociative in nature. Vibrational frequency calculations are performed to confirm a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 1: Hypothetical Transition State Analysis for a Nucleophilic Substitution Reaction

ParameterReactant ComplexTransition State (TS)Product Complex
C-N Bond Length (Å)1.471.852.50 (dissociated)
N-E Bond Length (Å) (E=Electrophile)3.101.951.45
Relative Energy (kcal/mol)0.0+25.4-15.2
Imaginary Frequency (cm⁻¹)0-450.20
This table presents exemplary data for a hypothetical SN2 reaction involving the amine group of this compound. Data is illustrative and not from a published study.

Once the energies of the reactants, transition states, and products are calculated, key kinetic and thermodynamic parameters can be derived. nih.gov The activation energy (ΔE‡), determined from the energy difference between the reactants and the transition state, is used in the Arrhenius equation to predict the reaction rate constant (k). researchgate.net A higher activation energy implies a slower reaction.

Table 2: Illustrative Kinetic and Thermodynamic Data

Reaction ParameterValue (Calculated)Implication
Activation Energy (ΔE‡)25.4 kcal/molModerate reaction rate at room temp.
Enthalpy of Reaction (ΔH)-18.5 kcal/molExothermic reaction
Gibbs Free Energy of Reaction (ΔG)-15.2 kcal/molSpontaneous and product-favored
This table contains hypothetical data for an illustrative reaction of this compound to demonstrate typical computational outputs.

Ligand Design and Coordination Chemistry Involving Oxane Amine Scaffolds

The structure of this compound, featuring a cyclic ether and a primary amine, makes it a candidate for use as a bidentate ligand in coordination chemistry. nih.gov The nitrogen atom of the amine and the oxygen atom of the oxane ring can both act as Lewis bases, donating electron pairs to a central metal ion to form a coordination complex. nih.gov Computational studies are essential in predicting how such scaffolds will behave in ligand design. researchgate.netdntb.gov.ua Researchers can model variations of the oxane amine scaffold to tune its electronic and steric properties to achieve desired coordination geometries and stabilities with different metals.

Theoretical modeling is used to investigate the nature and strength of the interactions between a metal center and the oxane amine scaffold. DFT calculations can elucidate the geometry of the coordination sphere, including the bond lengths and angles between the metal ion and the donor atoms (N and O) of the ligand. mdpi.com

The electronic properties of the metal-ligand bonds can be analyzed through methods such as Natural Bond Orbital (NBO) analysis, which provides information on charge transfer and the covalent vs. electrostatic character of the coordination bonds. mdpi.com Such analyses are crucial for understanding the stability of the resulting complex and how the ligand influences the metal center's reactivity. nih.gov

Furthermore, advanced computational techniques like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of the complex, which can be compared with experimental data to validate the computed structure. rsc.orgresearchgate.net These models can also predict other properties, such as magnetic moments and redox potentials, providing a comprehensive theoretical picture of the coordination complex before its synthesis. researchgate.net

Table 3: Exemplary Calculated Parameters for a Modeled [M(this compound)₂]²⁺ Complex

PropertyMetal Ion (M) = Cu(II)Metal Ion (M) = Ni(II)
Coordination GeometryDistorted Square PlanarOctahedral (with 2 solvent molecules)
M-N Bond Length (Å)2.012.12
M-O Bond Length (Å)2.252.18
Complexation Energy (kcal/mol)-45.8-52.3
Predicted λmax (nm)610585, 950
This table shows plausible, hypothetical data for coordination complexes of this compound, illustrating the type of information generated from computational modeling.

Advanced Applications in Chemical Synthesis and Chemical Biology Research

3,3-Dimethyloxan-4-amine as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational element in the synthesis of more complex molecules is a growing area of interest. Its inherent three-dimensionality and stereochemical properties make it an attractive starting point for creating diverse and intricate molecular frameworks.

Recent advancements have demonstrated the direct application of this compound in the synthesis of novel N-heterocyclic scaffolds. A notable example is its use in the preparation of pyrido[3,4-d]pyridazine (B3350088) amine derivatives. In a documented synthetic route, this compound is reacted with a chlorinated pyrido[3,4-d]pyridazine precursor to yield a substituted amine derivative nih.gov. This reaction highlights the role of the primary amine in nucleophilic substitution, leading to the formation of a new carbon-nitrogen bond and the incorporation of the dimethyloxane moiety into a larger, more complex heterocyclic system.

These resulting pyrido[3,4-d]pyridazine derivatives have been investigated for their potential as NLRP3 (NOD-like receptor protein 3) inflammasome inhibitors nih.gov. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The incorporation of the this compound scaffold is crucial for exploring the structure-activity relationship of these potential therapeutic agents, with the oxane ring and its substituents likely influencing factors such as solubility, metabolic stability, and binding affinity to the target protein.

Table 1: Synthesis of a Pyrido[3,4-d]pyridazine Derivative

Reactant 1 Reactant 2 Product Application of Product

While specific examples detailing the use of this compound in iterative synthesis are not yet prevalent in the literature, the closely related aminotetrahydropyran scaffold has been the subject of such methodologies. Iterative synthesis, a strategy that involves the sequential addition of building blocks to construct a molecule, is a powerful tool in medicinal chemistry for creating libraries of related compounds.

A recently developed iterative approach focuses on the sequential C-H functionalization of aminotetrahydropyrans nih.gov. This method allows for the controlled and stereoselective introduction of various substituents onto the tetrahydropyran (B127337) ring. Given the structural similarity, it is plausible that this compound could be a suitable substrate for similar iterative C-H activation strategies. The gem-dimethyl group at the 3-position would likely influence the regioselectivity of such reactions, potentially directing functionalization to other positions on the ring. The primary amine provides a convenient point for the attachment of directing groups, which are often employed in C-H activation chemistry to control the site of reaction. The ability to iteratively modify the this compound core would open up new avenues for the rapid generation of diverse and stereochemically complex molecules for drug discovery and other applications.

Design of Chemical Probes and Ligands for Research Applications

The structural attributes of this compound also make it an appealing scaffold for the development of chemical probes and ligands. These tools are essential for studying biological systems, enabling the visualization, quantification, and manipulation of biological molecules and processes.

The primary amine of this compound serves as a key functional group for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or nucleic acid. A variety of well-established chemical methods can be employed to achieve this conjugation.

One common strategy involves the reaction of the primary amine with N-hydroxysuccinimide (NHS) esters creative-biolabs.com. NHS esters are reactive species that readily form stable amide bonds with primary amines under mild conditions. This allows for the attachment of the this compound moiety to proteins, for example, at surface-exposed lysine (B10760008) residues, which also contain a primary amine in their side chain.

Another versatile method is the use of isothiocyanates, which react with primary amines to form stable thiourea (B124793) linkages creative-biolabs.com. This chemistry is frequently used to label proteins and other biomolecules with small molecules. The this compound could be derivatized with an isothiocyanate or, more commonly, a molecule of interest could be functionalized with an isothiocyanate and then reacted with the amine of the dimethyloxan scaffold.

The resulting bioconjugates can have a wide range of applications. For instance, if this compound is part of a bioactive small molecule, its conjugation to a carrier protein can be used to generate antibodies against that small molecule nih.govsemanticscholar.org. Alternatively, the dimethyloxan moiety could be used to modify the properties of a therapeutic protein, potentially improving its stability or altering its pharmacokinetic profile.

Table 2: Common Bioconjugation Reactions for Primary Amines

Reactive Group Functional Group on Biomolecule Resulting Linkage
N-Hydroxysuccinimide (NHS) ester Primary Amine Amide
Isothiocyanate Primary Amine Thiourea

The tetrahydropyran ring system is a component of various fluorescent dyes and imaging agents nih.gov. The development of novel probes often involves the modification of a core fluorophore scaffold to tune its photophysical properties and to introduce functionality for targeting specific biological molecules or environments.

The this compound scaffold could serve as a valuable component in the design of such probes. The primary amine can be used to attach the scaffold to a known fluorophore, potentially modulating its fluorescence quantum yield, excitation and emission wavelengths, and sensitivity to the local environment. For example, the amine could be acylated with a fluorophore that contains a carboxylic acid or an activated ester.

Furthermore, the dimethyloxan portion of the molecule could be incorporated into the design of novel fluorophores. The dicyanomethylene-4H-pyran scaffold, for instance, is a versatile platform for creating activatable near-infrared fluorescent probes nih.gov. The saturated nature of the this compound ring could be exploited to create new dye structures with unique properties. The development of imaging agents often involves the incorporation of specific functionalities to target a particular biological process or to chelate a metal ion for techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) nih.govnih.gov. The amine handle on this compound provides a straightforward means to attach such targeting or chelating moieties.

Q & A

Q. What advanced techniques quantify trace degradation products in this compound formulations?

  • Methodological Answer : UPLC-QTOF-MS with a HILIC column detects sub-ppm-level impurities. Derivatize samples with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance MS sensitivity for secondary amines. Validate method robustness via spike-recovery assays (RSD <5%) .

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